molecular formula C14H18N2OS2 B4727338 N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B4727338
M. Wt: 294.4 g/mol
InChI Key: RCLPJJXTYVVTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide, also known as BRD-8009, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of thiazole-based compounds and has been found to possess various biological activities that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as histone deacetylases and protein kinases that are involved in cancer cell growth and inflammation. Additionally, it has been found to modulate the expression of various genes that are involved in these processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its potent activity against cancer cells and its anti-inflammatory activity. This makes it a promising candidate for further research in the development of new therapeutic agents. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide. One potential direction is to investigate its potential use in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This could lead to the development of more potent and selective compounds that can be used in the treatment of various diseases. Finally, the development of new methods for synthesizing this compound and related compounds could also lead to the discovery of new therapeutic agents with improved properties.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide has been found to possess various biological activities that make it a potential therapeutic agent. It has been shown to inhibit the growth of cancer cells, particularly in breast cancer and lung cancer. Additionally, it has been found to possess anti-inflammatory activity and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-8-9(2)18-6-10(8)12(17)16-13-15-11(7-19-13)14(3,4)5/h6-7H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLPJJXTYVVTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=NC(=CS2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-tert-butyl-1,3-thiazol-2-yl)-4,5-dimethyl-3-thiophenecarboxamide

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